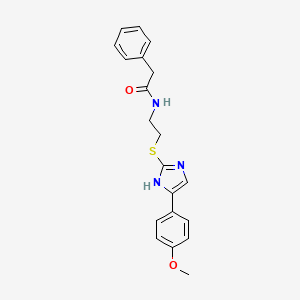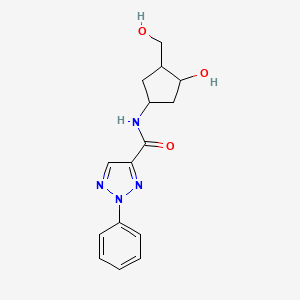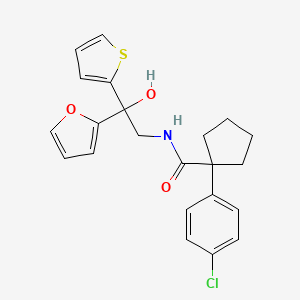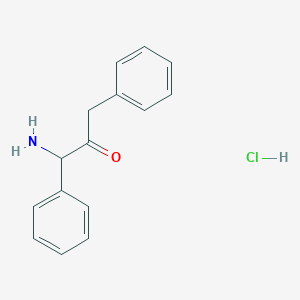![molecular formula C23H22N2O3 B3018487 (4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone CAS No. 872208-37-2](/img/structure/B3018487.png)
(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrrolidine ring, a quinoline ring, and a methanone group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the methanone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and reactivity .Scientific Research Applications
Antipromastigote Activity in Leishmaniasis
(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone: has demonstrated potent in vitro antipromastigote activity against Leishmania parasites . Further molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, a potential drug target for leishmaniasis treatment.
Plant Hormone Modulation
The pyrrolidine ring in this compound resembles indole derivatives, which play a crucial role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not directly studied, exploring the effects of this compound on plant growth and development could be intriguing .
Androgen Receptor Modulation
Analogous derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds may have applications in treating conditions related to androgen signaling, such as muscle wasting and osteoporosis .
Stereochemistry and Biological Activity
The stereoisomers of this compound, along with spatial orientation of substituents, can significantly impact its biological profile. Investigating enantioselective binding to proteins could reveal novel drug candidates .
Diverse Synthetic Strategies
Researchers have explored various synthetic approaches to construct the pyrrolidine ring or functionalize preformed pyrrolidine rings. These strategies enhance our understanding of structure–activity relationships (SAR) and guide the design of new pyrrolidine-based compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various targets .
Mode of Action
It’s known that the pyrrolidine ring, a common structural element in this compound, can interact with various biological targets in different ways . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical properties of compounds with a pyrrolidine ring can be optimized to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
It’s known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methylphenyl)-(9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-4-6-16(7-5-15)23(26)18-14-24-19-13-21-20(27-10-11-28-21)12-17(19)22(18)25-8-2-3-9-25/h4-7,12-14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEXQHZIPFTBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)





![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)

